molecular formula C11H15FO3 B8534965 2-(2,2-Dimethoxy-ethoxy)-1-fluoro-4-methyl-benzene

2-(2,2-Dimethoxy-ethoxy)-1-fluoro-4-methyl-benzene

Cat. No. B8534965
M. Wt: 214.23 g/mol
InChI Key: SCUYBNZVRXNTTK-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A solution of 2-(2,2-dimethoxy-ethoxy)-1-fluoro-4-methyl-benzene (48 g) in toluene (50 ml) was added dropwise to a refluxing solution of polyphosphoric acid (100 g) in toluene (350 ml) under nitrogen. The mixture was heated under reflux for 3 h, cooled to room temperature and sodium hydroxide (2N; 800 ml) added. The mixture was extracted with ether (3×300 ml) and the combined organic extracts washed with brine (2×300 ml) and dried (MgSO4). The solvent was evaporated and the residue purified by column chromatography. Eluting with hexane gave the title compound as a pale yellow oil (14.2 g)
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][O:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:7]=1[F:13].[OH-].[Na+]>C1(C)C=CC=CC=1>[F:13][C:7]1[C:6]2[O:5][CH:4]=[CH:3][C:11]=2[C:10]([CH3:12])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
COC(COC1=C(C=CC(=C1)C)F)OC
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×300 ml)
WASH
Type
WASH
Details
the combined organic extracts washed with brine (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
WASH
Type
WASH
Details
Eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2C=COC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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